molecular formula C5H6F3NO B13891440 4-Amino-5,5,5-trifluoro-3-pentene-2-one

4-Amino-5,5,5-trifluoro-3-pentene-2-one

Cat. No.: B13891440
M. Wt: 153.10 g/mol
InChI Key: JKHLDBLIRJAFDP-RQOWECAXSA-N
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Description

(Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one typically involves the reaction of 4-amino-3-penten-2-one with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of trifluoromethyl ketones.

    Reduction: Formation of trifluoromethyl amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one serves as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of novel pesticides and herbicides.

Mechanism of Action

The mechanism of action of (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

  • (E)-4-Amino-5,5,5-trifluoro-3-penten-2-one
  • 4-Amino-5,5,5-trifluoro-2-pentanone
  • 4-Amino-3-penten-2-one

Comparison: Compared to its geometric isomer (E)-4-Amino-5,5,5-trifluoro-3-penten-2-one, the (Z)-isomer exhibits different physical and chemical properties due to the spatial arrangement of substituents. The presence of the trifluoromethyl group in (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one imparts higher electron-withdrawing effects, influencing its reactivity and stability. Additionally, the (Z)-isomer may have distinct biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C5H6F3NO

Molecular Weight

153.10 g/mol

IUPAC Name

(Z)-4-amino-5,5,5-trifluoropent-3-en-2-one

InChI

InChI=1S/C5H6F3NO/c1-3(10)2-4(9)5(6,7)8/h2H,9H2,1H3/b4-2-

InChI Key

JKHLDBLIRJAFDP-RQOWECAXSA-N

Isomeric SMILES

CC(=O)/C=C(/C(F)(F)F)\N

Canonical SMILES

CC(=O)C=C(C(F)(F)F)N

Origin of Product

United States

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